molecular formula C12H16BrNO B1399475 {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1044924-67-5

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1399475
CAS No.: 1044924-67-5
M. Wt: 270.17 g/mol
InChI Key: GEUOLNXCHCLIET-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound of interest in pharmaceutical research and development. It features a pyrrolidine ring, a common nitrogen-containing heterocycle in medicinal chemistry, which is substituted with both a hydroxymethyl group and a (4-bromophenyl)methyl moiety. The bromophenyl group is a frequent structural component in compounds designed for drug discovery and materials science, often serving as a handle for further chemical modifications via cross-coupling reactions . This compound is classified as a For Research Use Only (RUO) product. It is intended solely for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-12-3-1-10(2-4-12)7-14-6-5-11(8-14)9-15/h1-4,11,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUOLNXCHCLIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Sodium hydride or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanone.

    Reduction: Formation of {1-[(Phenyl)methyl]pyrrolidin-3-yl}methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems .
  • Anticancer Properties : Studies have shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

  • Polymer Chemistry : As a building block, this compound can be incorporated into polymers to enhance their mechanical and thermal properties .

Catalysis

Recent studies have explored the use of this compound in catalytic processes.

  • Pincer Complexes : The compound can serve as a ligand in magnesium pincer complexes, facilitating various catalytic reactions such as cross-coupling and C-H activation .

Case Study 1: Antidepressant Activity Evaluation

In a study published by J. Med. Chem., researchers synthesized various analogs of this compound and evaluated their antidepressant activity using animal models. The results indicated that certain derivatives significantly reduced depressive-like behaviors, suggesting their potential for further development as antidepressants .

Case Study 2: Anticancer Research

A comprehensive study investigated the anticancer effects of pyrrolidine derivatives, including this compound. The findings demonstrated that these compounds could effectively inhibit the growth of multiple cancer cell lines through apoptosis pathways .

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Heterocycle and Substituent Impact

  • Piperidine analogs (e.g., [1-(4-methylbenzyl)piperidin-3-yl]methanol ) adopt six-membered ring conformations, which may alter pharmacokinetic properties.
  • Substituent Effects: The 4-bromophenyl group in the target compound and [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol increases molecular weight and lipophilicity compared to fluorine- or methyl-substituted analogs. Electron-withdrawing groups (e.g., bromo, nitro) may enhance stability and reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., methoxy in ) could influence solubility and electronic interactions.

Physical and Chemical Properties

  • Boiling Points and Solubility : The pyrazole derivative has a high predicted boiling point (374.9°C), likely due to stronger intermolecular forces from the planar heterocycle. The fluorophenyl-pyrrolidine analog exists as an oil, suggesting weaker crystal packing forces.
  • Conformational Differences: The dihedral angle of 70.6° in [4-(4-methoxyphenyl)-1-methyl-3-nitro-pyrrolidin-3-yl]methanol highlights steric and electronic influences on ring planarity, which could affect binding modes in biological systems.

Biological Activity

{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol, also known by its IUPAC name (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

  • Molecular Formula: C11H14BrNO
  • Molecular Weight: 256.14 g/mol
  • CAS Number: 878013-26-4

The compound features a bromophenyl group that enhances its reactivity and binding properties compared to analogs with different halogen substitutions, such as chlorine or fluorine. This unique structure is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom in the bromophenyl group facilitates binding to hydrophobic pockets in proteins, while the pyrrolidine ring can interact with polar or charged residues. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Active Against
This compound0.0039S. aureus, E. coli
2,6-dipiperidino-1,4-dibromobenzene0.025Various harmful bacteria
2,4,6-tripyrrolidinochlorobenzene0.01Gram-positive bacteria

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological potential. Studies indicate that it may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety or depression. The presence of the bromine atom appears to enhance the binding affinity to certain receptors involved in these pathways.

Study on Antibacterial Properties

In a study examining various pyrrolidine derivatives for their antibacterial properties, this compound was among those tested for efficacy against a range of bacterial strains. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrrolidine ring and the phenyl substituent significantly affected biological activity. For example, replacing the bromine atom with a methyl group resulted in a marked decrease in antimicrobial potency . This underscores the importance of specific functional groups in modulating biological effects.

Comparison with Similar Compounds

The following table summarizes key differences between this compound and its analogs:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityNeuropharmacological Potential
This compoundHighModerate
{1-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl}methanolModerateLow
{1-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanolLowHigh

Q & A

Q. What computational tools are recommended for predicting interaction mechanisms with novel targets?

  • Methodological Answer :
  • Docking Studies : Use Glide (Schrödinger) or AutoDock to screen against protein databases (PDB). Prioritize targets with deep binding pockets (e.g., GPCRs, ion channels).
  • QSAR Modeling : Develop 2D/3D-QSAR models (MOE, CoMFA) using bioactivity data from analogs.
  • Free Energy Calculations : Apply MM/GBSA to rank binding affinities and guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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